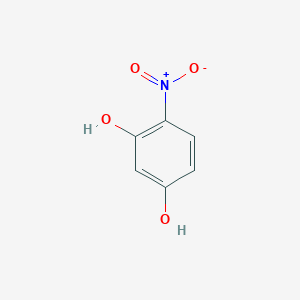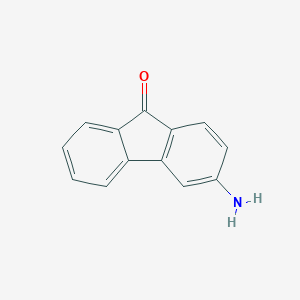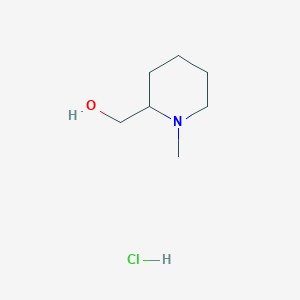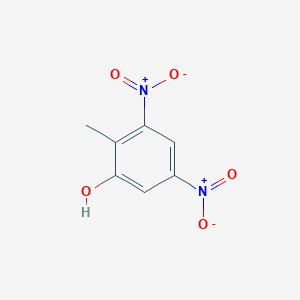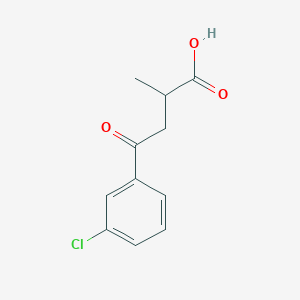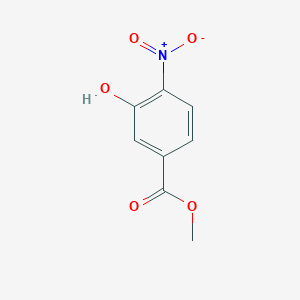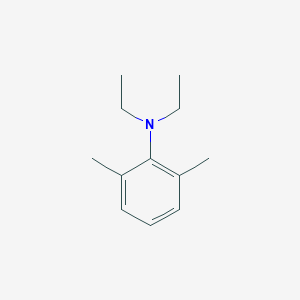
N,n-diethyl-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n-diethyl-2,6-dimethylaniline (also known as DEDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DEDMA is a tertiary amine that contains two ethyl groups and two methyl groups attached to a nitrogen atom. This compound is widely used as a catalyst, a ligand, and a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of DEDMA is not well understood, but it is believed to act as a Lewis base due to the presence of the nitrogen lone pair electrons. It can coordinate with transition metals and activate them for catalytic reactions. DEDMA can also participate in hydrogen bonding interactions, which can influence the reactivity of the compound.
Efectos Bioquímicos Y Fisiológicos
DEDMA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DEDMA is a chemical compound and should be handled with care in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDMA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. Its unique structure and properties make it a versatile building block for the synthesis of various organic compounds. However, DEDMA has some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Direcciones Futuras
There are several future directions for research on DEDMA. One area of interest is the development of new synthetic methods using DEDMA as a catalyst or building block. Another area is the exploration of DEDMA as a ligand for the synthesis of new coordination complexes. Additionally, DEDMA could be used as a starting material for the synthesis of new materials, such as metal-organic frameworks and polymers. Further research is needed to fully understand the potential applications of DEDMA in various fields.
Métodos De Síntesis
DEDMA can be synthesized through a variety of methods, including the reaction of N,N-diethyl-m-toluidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-diethyl-m-toluidine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. These methods are efficient and yield high purity DEDMA.
Aplicaciones Científicas De Investigación
DEDMA has been extensively used in scientific research due to its unique properties and potential applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the reduction of ketones, and the oxidation of alcohols. DEDMA has also been used as a ligand in coordination chemistry, forming stable complexes with transition metals. Additionally, DEDMA has been explored as a building block for the synthesis of advanced materials, such as metal-organic frameworks and polymers.
Propiedades
Número CAS |
3995-38-8 |
|---|---|
Nombre del producto |
N,n-diethyl-2,6-dimethylaniline |
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N,N-diethyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
KECFTDQVRIBMCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
SMILES canónico |
CCN(CC)C1=C(C=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



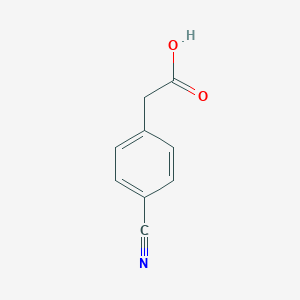
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
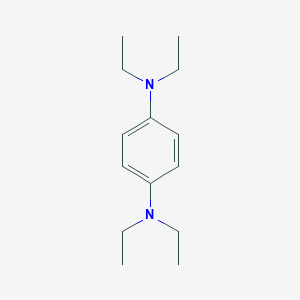
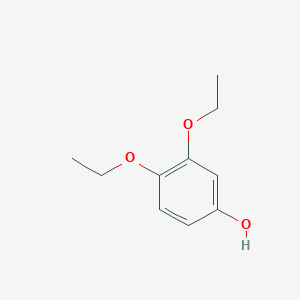
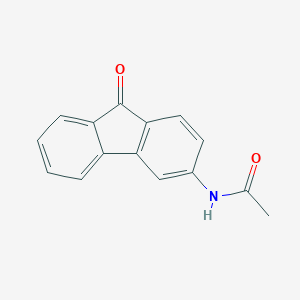
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

